molecular formula C31H23BrN2O4S B388673 ETHYL (2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388673
M. Wt: 599.5g/mol
InChI Key: SRYQMHKLCXMCAW-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a bromophenyl group, a furyl group, and a naphthyl group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-furylmethyl ketone to form the intermediate compound. This intermediate is then reacted with 7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • Ethyl 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The combination of the thiazole and pyrimidine rings, along with the various substituents, makes this compound a valuable subject of study in various research fields.

Properties

Molecular Formula

C31H23BrN2O4S

Molecular Weight

599.5g/mol

IUPAC Name

ethyl (2E)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-7-methyl-5-naphthalen-1-yl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H23BrN2O4S/c1-3-37-30(36)27-18(2)33-31-34(28(27)24-10-6-8-19-7-4-5-9-23(19)24)29(35)26(39-31)17-22-15-16-25(38-22)20-11-13-21(32)14-12-20/h4-17,28H,3H2,1-2H3/b26-17+

InChI Key

SRYQMHKLCXMCAW-YZSQISJMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC4=CC=CC=C43)C(=O)/C(=C\C5=CC=C(O5)C6=CC=C(C=C6)Br)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC4=CC=CC=C43)C(=O)C(=CC5=CC=C(O5)C6=CC=C(C=C6)Br)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC4=CC=CC=C43)C(=O)C(=CC5=CC=C(O5)C6=CC=C(C=C6)Br)S2)C

Origin of Product

United States

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